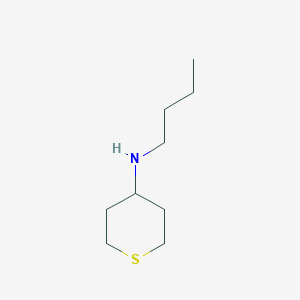

N-butylthian-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NS |

|---|---|

Molecular Weight |

173.32 g/mol |

IUPAC Name |

N-butylthian-4-amine |

InChI |

InChI=1S/C9H19NS/c1-2-3-6-10-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3 |

InChI Key |

LWEYDAZGQAXQKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCSCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Butylthian 4 Amine and Analogues

Foundational Organic Synthesis Approaches

The synthesis of N-butylthian-4-amine and its analogues often relies on well-established principles of organic synthesis, including multi-step sequences, nucleophilic substitutions, and reductive aminations. These methods provide versatile pathways starting from a range of commercially available or readily synthesized precursors.

Multi-Step Organic Synthesis from Substituted Precursors

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials through a sequence of chemical reactions. vapourtec.com This approach is crucial when a target molecule cannot be formed in a single step. vapourtec.com The synthesis of this compound can be envisioned via a multi-step pathway starting from a suitable thiane (B73995) derivative.

A key intermediate in this approach is a substituted thian-4-one. For instance, the synthesis of 2-butylthian-4-one (a structural isomer of a potential precursor) has been accomplished. One method involves a Michael reaction, where a suitable nucleophile adds to an unsaturated thianone. open.ac.uk Another approach is the Dieckmann cyclization. open.ac.uk A more direct synthesis of 2-substituted thian-4-ones utilizes the conjugate addition of organocuprates to an unsaturated thianone. Specifically, the reaction of lithium butylpent-1-ynylcuprate with an appropriate unsaturated thianone precursor can yield 2-butylthian-4-one. open.ac.uk Once the ketone intermediate, thian-4-one, is obtained, it can be converted to the target amine, this compound, through subsequent reactions like reductive amination.

Nucleophilic Substitution Reactions with Alkyl Halides

The formation of amines through the nucleophilic substitution (SN2) reaction of an alkyl halide with ammonia (B1221849) or a primary amine is a fundamental method in organic synthesis. libretexts.orgopenstax.org In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. libretexts.orgchemguide.co.uk

This strategy could be applied to the synthesis of this compound by reacting thian-4-amine with an appropriate butyl halide, such as 1-bromobutane.

Reaction Scheme: Thian-4-amine + 1-Bromobutane → this compound + Hydrobromic acid

However, a significant challenge in this method is the potential for over-alkylation. libretexts.orgopenstax.org The primary amine product is itself a nucleophile and can react further with the alkyl halide to produce a secondary amine, which can then form a tertiary amine, and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org Using a large excess of the initial amine can favor the formation of the desired product but often leads to complex product mixtures requiring purification. chemguide.co.uk

To circumvent the issue of multiple alkylations, alternative strategies such as the Gabriel synthesis can be employed. This method uses the phthalimide (B116566) anion as a nitrogen nucleophile, which, after alkylation, can be hydrolyzed to yield the primary amine cleanly. libretexts.orglibretexts.org For a secondary amine like this compound, this would involve a multi-step modification of the standard Gabriel protocol.

Reductive Amination Strategies of Carbonyl Compounds

Reductive amination is a highly effective and widely used one-pot method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones. cengage.com.auwikipedia.org The process involves two main steps: the initial reaction between a carbonyl compound and an amine (or ammonia) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.org

For the synthesis of this compound, the most direct reductive amination route involves the reaction of thian-4-one with butylamine (B146782).

Reaction Scheme: Thian-4-one + Butylamine ⇌ [Iminium Intermediate] --(Reducing Agent)--> this compound

The reaction is typically performed in the presence of a reducing agent that selectively reduces the imine C=N bond in the presence of the starting carbonyl group. masterorganicchemistry.com A variety of reducing agents can be used for this transformation.

| Reducing Agent | Typical Conditions | Reference |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes/ketones. | libretexts.orgmasterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. | libretexts.orgmasterorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Effective, especially when the imine formation is rapid. | libretexts.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses catalysts like Ni, Pd, or Pt. | libretexts.orglibretexts.org |

An analogous synthesis has been reported for N-phenylpiperidin-4-amine, which was prepared via reductive amination of 1-boc-4-piperidone (B14923) with aniline, using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. chemicalbook.com

Reduction-Based Synthetic Pathways

The synthesis of amines can also be achieved through the reduction of nitrogen-containing functional groups such as nitriles and amides. These methods provide alternative routes to amines, often starting from carboxylic acid derivatives.

Reduction of Nitrile Precursors

The reduction of a nitrile (R-C≡N) group is a reliable method for preparing primary amines. physicsandmathstutor.comthieme-connect.de This transformation adds a -CH₂NH₂ group to the parent molecule. libretexts.orgopenstax.org The reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Ni, Pd, Pt). libretexts.orglibretexts.orgwikipedia.org

General Reaction: R-C≡N --(Reducing Agent)--> R-CH₂NH₂

While this method directly yields primary amines, it could be adapted in a multi-step sequence to produce a precursor for this compound. For example, a precursor such as 4-cyanothiane could be synthesized and then reduced to 4-(aminomethyl)thiane. This primary amine could then be N-butylated via reductive amination with butanal or nucleophilic substitution with a butyl halide.

Reducing Agents for Nitriles

| Reagent | Description | Reference(s) |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | A powerful, non-catalytic reducing agent. | libretexts.orgwikipedia.org |

| Catalytic Hydrogenation (H₂/Catalyst) | An economical route using catalysts like Raney nickel or palladium. | thieme-connect.dewikipedia.org |

| Diborane (B₂H₆) | A stoichiometric reducing agent. | wikipedia.org |

Reduction of Amide Precursors

The reduction of amides is a versatile method that can produce primary, secondary, or tertiary amines, depending on the substitution pattern of the amide. cengage.com.auresearchgate.net The reaction effectively replaces the carbonyl oxygen atom of the amide with two hydrogen atoms. cengage.com.au Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this transformation. openstax.orgcengage.com.au

To synthesize this compound via this route, one would first need to prepare the corresponding amide precursor, N-butylthian-4-carboxamide. This could be synthesized from thian-4-carboxylic acid and butylamine. The subsequent reduction of this amide would yield the target secondary amine.

Reaction Scheme:

Thian-4-carboxylic acid + Butylamine → N-butylthian-4-carboxamide + H₂O

N-butylthian-4-carboxamide --(LiAlH₄, then H₂O)--> this compound

This method is advantageous as it allows for the controlled formation of specifically substituted amines from readily accessible carboxylic acid and amine precursors. acs.org More recent developments include catalytic reduction methods using various transition-metal catalysts and silanes as reducing agents, offering milder and more sustainable alternatives to metal hydrides. researchgate.netgoogle.comorganic-chemistry.org

Reduction of Nitro Group-Containing Precursors

The reduction of nitro compounds is a fundamental transformation in organic synthesis to produce primary amines. unacademy.comlibretexts.org This method is applicable to both aliphatic and aromatic nitro compounds. commonorganicchemistry.com For the synthesis of this compound, a suitable precursor would be a nitro-substituted thiane, which is then reduced to the corresponding amine.

Commonly employed methods for the reduction of nitro groups include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comlibretexts.org

Catalytic Hydrogenation: This is a widely used method for nitro reductions. commonorganicchemistry.com Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are effective for converting both aromatic and aliphatic nitro groups into amines. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-Based Reductions: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are also effective for this transformation. unacademy.commasterorganicchemistry.com Tin(II) chloride (SnCl2) offers a mild alternative for reducing nitro groups while preserving other reducible functional groups. commonorganicchemistry.com

The general reaction is as follows: R-NO₂ + Reagents → R-NH₂ unacademy.com

| Reagent System | Substrate Scope | Key Features |

|---|---|---|

| H₂/Pd/C | Aromatic and Aliphatic | High efficiency, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Aromatic and Aliphatic | Useful for substrates with halogen substituents. commonorganicchemistry.com |

| Fe/HCl | Aromatic and Aliphatic | A classic and cost-effective method. masterorganicchemistry.com |

| SnCl₂ | Aromatic and Aliphatic | Mild conditions, good for sensitive substrates. commonorganicchemistry.commasterorganicchemistry.com |

Rearrangement Reactions for Amine Synthesis

Rearrangement reactions provide another powerful avenue for the synthesis of primary amines, often starting from carboxylic acid derivatives. These methods are particularly useful as they typically yield primary amines free from contamination by secondary or tertiary amines. nih.gov

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. libretexts.orgwikipedia.org The reaction is typically carried out using a halogen (like bromine) and a strong base (like sodium hydroxide). libretexts.org

The mechanism proceeds through the following key steps:

Deprotonation of the amide by the base. libretexts.org

Halogenation of the nitrogen to form an N-haloamide. jove.com

A second deprotonation to form an anion. jove.com

Rearrangement of the alkyl or aryl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate. libretexts.orgjove.com

Hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates to yield the primary amine. wikipedia.org

Recent advancements have focused on developing milder and more environmentally friendly organocatalytic systems, such as those based on hypervalent iodine. benthamdirect.com

Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement also produces a primary amine from a carboxylic acid derivative, in this case, an acyl azide (B81097). nih.govorganic-chemistry.org This method is valued for its broad functional group tolerance and the retention of stereochemistry at the migrating carbon center. nih.gov

The process involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. testbook.com The isocyanate can then be trapped with various nucleophiles. testbook.com For the synthesis of a primary amine, the isocyanate is hydrolyzed. organic-chemistry.org

The key steps are:

Conversion of a carboxylic acid to an acyl azide. This can be achieved from an acyl halide and an azide salt. organic-chemistry.org

Thermal or photochemical rearrangement of the acyl azide to an isocyanate. libretexts.org

Hydrolysis of the isocyanate to form the primary amine. organic-chemistry.org

One-pot procedures have been developed to convert carboxylic acids directly to carbamates or amines under mild conditions. organic-chemistry.orgnih.gov

Phthalimide-Based Synthesis (Gabriel Synthesis)

The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides. wikipedia.org It utilizes the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻), preventing the over-alkylation that can occur when using ammonia directly. wikipedia.orgmasterorganicchemistry.com

The synthesis proceeds in two main stages:

N-Alkylation of Phthalimide: The sodium or potassium salt of phthalimide is reacted with a primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. wikipedia.orglibretexts.org Secondary alkyl halides are generally not suitable for this reaction. wikipedia.org

Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic hydrolysis or, more commonly, by reaction with hydrazine (B178648) (the Ing-Manske procedure). wikipedia.orgmasterorganicchemistry.com Hydrazinolysis produces the desired primary amine along with a phthalhydrazide (B32825) precipitate. wikipedia.org

While effective, the Gabriel synthesis is often limited by the harsh conditions required for the deprotection step. wikipedia.org

Asymmetric Synthesis Approaches

The development of asymmetric methods is crucial for accessing enantiomerically pure chiral amines, which are prevalent in many biologically active molecules. nih.govyale.edu

Utilization of Chiral Auxiliaries (e.g., N-tert-butanesulfinyl imines)

A powerful strategy for the asymmetric synthesis of amines involves the use of chiral auxiliaries, with N-tert-butanesulfinyl imines being particularly versatile intermediates. acs.orgnih.gov This methodology, pioneered by Ellman, allows for the synthesis of a wide array of enantioenriched amines. yale.edunih.gov

The general approach involves three key steps:

Condensation: An enantiomerically pure tert-butanesulfinamide is condensed with an aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine. nih.gov This reaction is often catalyzed by a Lewis acid like copper(II) sulfate (B86663) or titanium(IV) ethoxide. acs.org

Nucleophilic Addition: The chiral N-tert-butanesulfinyl imine then undergoes diastereoselective addition of a nucleophile (e.g., an organometallic reagent). The tert-butanesulfinyl group acts as a potent chiral directing group, controlling the stereochemical outcome of the addition. acs.orgnih.gov

Cleavage: The tert-butanesulfinyl group is readily removed from the resulting sulfinamide by treatment with acid to afford the chiral primary amine. acs.orgnih.gov

This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles and complex molecules. beilstein-journals.orgacs.org

| Step | Description | Common Reagents/Conditions |

|---|---|---|

| Imine Formation | Condensation of tert-butanesulfinamide with a carbonyl compound. nih.gov | CuSO₄ or Ti(OEt)₄ as catalyst. acs.org |

| Nucleophilic Addition | Diastereoselective addition of a nucleophile to the imine. acs.org | Organolithium, Grignard, or organozinc reagents. |

| Auxiliary Cleavage | Removal of the tert-butanesulfinyl group. nih.gov | Acidic conditions (e.g., HCl in methanol). acs.org |

Advanced Synthetic Considerations

The synthesis of N-substituted thian-4-amines can be approached through various modern synthetic routes. Advanced considerations primarily involve the use of specific catalytic systems that offer greater control over the reaction mechanism and product distribution compared to traditional methods.

Reductive amination is a cornerstone of amine synthesis, and the use of Lewis acids as catalysts represents a significant advancement in this area. The synthesis of this compound via this pathway would involve the reaction of thian-4-one with butylamine, followed by reduction. Lewis acids play a crucial role in activating the ketone carbonyl group, facilitating the formation of the key iminium ion intermediate, which is subsequently reduced to the final secondary amine. masterorganicchemistry.com

Several Lewis acids have been shown to be effective catalysts for reductive amination. For instance, titanium(IV) isopropoxide [Ti(OiPr)4] is used to activate ketones towards amine addition, with the resulting imine being reduced in situ by agents like sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com Other effective systems include indium(III) chloride (InCl3) paired with a hydrosilane reductant, which is noted for its high chemoselectivity and tolerance of various functional groups. researchgate.net Similarly, zinc iodide (ZnI2) has been shown to catalyze the reductive amination of aliphatic aldehydes effectively. researchgate.net

The general mechanism for Lewis acid-catalyzed reductive amination is depicted below:

Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen of thian-4-one, increasing its electrophilicity.

Condensation: Butylamine attacks the activated carbonyl carbon, leading to a hemiaminal intermediate.

Dehydration: The hemiaminal eliminates a molecule of water to form a thian-4-iminium ion, a step often facilitated by the Lewis acid.

Reduction: A hydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or a hydrosilane, reduces the iminium ion to yield this compound. masterorganicchemistry.com

The choice of reducing agent is critical; NaBH(OAc)3 is often preferred as it is mild and selectively reduces the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.com

Table 1: Examples of Lewis Acid-Catalyzed Reductive Amination This table presents data from analogous reactions to illustrate the scope and efficiency of the methodology.

| Carbonyl Compound | Amine | Lewis Acid Catalyst | Reductant | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Cyclopropylamine | - (DoE Optimization) | - (IRED Biocatalyst) | 87 (Conversion) | rsc.org |

| Aromatic Ketones | Dialkylamines | TiCl4 | (Dialkylamino)dimethylsilane | Moderate to High | researchgate.net |

| Aldehydes/Ketones | Primary/Secondary Amines | InCl3 | Et3SiH | Excellent | researchgate.net |

| Ketones | Ammonium Formate | [Cp*Ir(picolinamide)] Complex | Ammonium Formate | High | organic-chemistry.org |

On-surface synthesis is a cutting-edge technique that utilizes a solid surface, typically a metal crystal like Au(111) or Cu(111), to direct the formation of covalent bonds between molecular precursors. rsc.org This methodology is primarily employed to construct large, planar, and often complex aromatic structures, such as graphene nanoribbons and covalent organic frameworks, which are difficult to obtain through traditional solution-phase chemistry. rsc.orgnih.gov

A key reaction in this field is amine dehydrogenation, where the metal surface catalyzes the removal of hydrogen atoms from amine groups. rsc.org This process can lead to the formation of imines or trigger subsequent C-N or C-C coupling reactions, often driven by the formation of an extended aromatic system. rsc.org For example, the dehydrogenation of secondary amines on a reactive Cu(111) surface can initiate a domino reaction, leading to polyheterocyclic compounds. rsc.org The choice of the metallic surface is crucial, as different metals exhibit varying reactivity towards amine dehydrogenation. rsc.org

However, the application of on-surface synthesis for the preparation of a simple, saturated, and non-planar molecule like this compound is not feasible. The core principles of this methodology are fundamentally misaligned with the target structure for several reasons:

Target Structure: this compound is a saturated, flexible, and non-aromatic molecule. On-surface synthesis is designed to create rigid, planar, conjugated systems.

Reaction Type: The goal is N-alkylation, which involves forming a single C-N bond without altering the saturated thiane ring. On-surface reactions often involve extensive dehydrogenation and aromatization, which would destroy the thiane scaffold. rsc.orgwikipedia.org

Reaction Conditions: The thermal annealing required for on-surface reactions would likely lead to the decomposition or undesired side reactions of a saturated heterocycle like thian-4-one or thian-4-amine.

Therefore, while on-surface synthesis and the associated amine dehydrogenation are powerful tools for materials science and the synthesis of complex aromatic architectures, they are not suitable methodologies for the synthesis of this compound. rsc.orgnih.gov

Optimization Strategies for Reaction Yields and Selectivity

Optimizing the synthesis of this compound, a secondary amine, requires careful control of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts, particularly the tertiary amine from over-alkylation. rsc.org

Key optimization strategies for reductive amination include:

Stoichiometry of Reactants: Using an excess of the amine component (butylamine) can help favor the formation of the secondary amine over the tertiary amine. For direct alkylation of cyclic amines like cyclen, a four- to five-fold excess of the amine is often used to ensure mono-alkylation. researchgate.net

Choice of Reducing Agent: The selectivity of the reduction step is critical. Sodium triacetoxyborohydride, NaBH(OAc)3, is a preferred reagent because it is less reactive than NaBH4 and selectively reduces the iminium intermediate over the starting ketone. masterorganicchemistry.com This prevents the competing reduction of thian-4-one to thian-4-ol.

Catalyst and Reaction Conditions: The choice of catalyst and reaction parameters such as temperature and pressure significantly impacts the outcome. For heterogeneous catalysis in reductive aminations, parameters like catalyst loading, H2 pressure, and temperature must be fine-tuned to achieve optimal conversion and selectivity. researchgate.net For example, studies on the reductive amination of trilaurin (B1682545) showed a clear dependence of yield and selectivity on these factors. researchgate.net

Stepwise Procedures: In cases where dialkylation is a significant problem, a stepwise approach can be beneficial. This involves first forming the imine from thian-4-one and butylamine, potentially isolating it, and then reducing it in a separate step. organic-chemistry.org

Use of Additives: For direct alkylation reactions with alkyl halides, the addition of specific bases or additives can dramatically improve selectivity. The use of cesium bases, such as cesium hydroxide, has been shown to be highly effective in promoting selective mono-N-alkylation of primary amines. google.com The addition of molecular sieves can also enhance selectivity by removing water from the reaction mixture. google.com

Table 2: Influence of Reaction Parameters on Reductive Amination Yield and Selectivity This table summarizes general optimization findings from analogous systems.

| Parameter | Effect on Yield/Selectivity | Rationale / Example | Reference |

|---|---|---|---|

| Reaction Temperature | Optimal temperature exists; too high can cause side reactions/catalyst deactivation, too low reduces reaction rate. | In one study, yield peaked at a specific temperature and decreased at higher temperatures. | rsc.orgresearchgate.net |

| H2 Pressure (for catalytic hydrogenation) | Higher pressure generally increases conversion up to a certain point. | Optimizing H2 pressure is crucial for efficient reduction of the imine intermediate. | researchgate.net |

| Catalyst Loading | Yield increases with catalyst amount to a plateau; excessive catalyst offers no benefit. | An optimal loading of 0.5-5.0 mol% is typical depending on the catalyst and substrate. | researchgate.net |

| Amine to Carbonyl Ratio | Using an excess of the amine starting material favors mono-alkylation. | A 4-fold excess of cyclen is used to achieve selective mono-N-alkylation. | researchgate.net |

| Choice of Reductant | Mild, selective reductants like NaBH(OAc)3 prevent side reactions. | NaBH(OAc)3 is selective for iminium ions over ketones, improving overall yield. | masterorganicchemistry.com |

Chemical Reactivity and Mechanistic Investigations of N Butylthian 4 Amine

Nucleophilic Reactivity of the Amine Functionality

The secondary amine group is the most reactive site on the N-butylthian-4-amine molecule. The presence of a lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electron-deficient centers. This reactivity is central to its synthetic utility and chemical characterization.

This compound, as a secondary amine, readily undergoes acylation when treated with carboxylic acid derivatives such as acyl chlorides or acid anhydrides. This reaction, a classic example of nucleophilic acyl substitution, results in the formation of a stable N,N-disubstituted amide. The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), yielding the corresponding amide.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the final product. A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the acidic byproduct (e.g., HCl) generated, thereby preventing the protonation of the starting amine and driving the reaction to completion.

Table 1: Illustrative Acylation Reactions of this compound

| Acylating Agent | Product | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-acetyl-N-butylthian-4-amine | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine), 0 °C to RT |

| Benzoyl Chloride | N-benzoyl-N-butylthian-4-amine | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine), 0 °C to RT |

The reaction of secondary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), is a characteristic chemical test. Unlike primary amines, which form diazonium salts that can lead to a variety of substitution and elimination products, secondary amines react with nitrous acid to form N-nitrosamines.

In the case of this compound, treatment with nitrous acid at low temperatures would lead to the formation of N-nitroso-N-butylthian-4-amine. The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile. The nucleophilic nitrogen atom of this compound attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine product. These compounds are often characterized as yellow oils or solids. The formation of an aliphatic diazonium salt is not a significant pathway for secondary amines under these conditions.

The Hinsberg test utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines. When this compound, a secondary amine, reacts with benzenesulfonyl chloride in the presence of an aqueous alkali (e.g., NaOH or KOH), it forms an N,N-disubstituted sulfonamide.

The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The resulting product, N-butyl-N-(thian-4-yl)benzenesulfonamide, is a solid. A key diagnostic feature of the Hinsberg test is that the sulfonamide derived from a secondary amine has no acidic proton on the nitrogen atom. Consequently, it is insoluble in the aqueous alkali solution and will typically precipitate from the reaction mixture. This insolubility distinguishes it from the sulfonamide formed from a primary amine, which remains soluble.

Reactivity of the Thiane (B73995) Heterocyclic Ring System

The thiane ring is a saturated six-membered heterocycle containing a sulfur atom. Compared to the amine functionality, the ring itself is relatively unreactive. It lacks the pi-electron system that makes aromatic rings susceptible to electrophilic substitution, and as a saturated ring, it does not readily undergo addition reactions.

The sulfur atom in the thiane ring possesses two lone pairs of electrons, allowing it to act as a weak nucleophile. It can react with strong electrophiles, such as alkyl halides or oxidizing agents. For instance, treatment with an alkyl halide (e.g., methyl iodide) can lead to the formation of a sulfonium (B1226848) salt, where the sulfur atom becomes positively charged and tricoordinated. Oxidation of the sulfide (B99878) is also a common reaction, with agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) converting the sulfide to a sulfoxide (B87167) and, with further oxidation, to a sulfone.

Electrophilic substitution directly on the carbon atoms of the saturated thiane ring is not a feasible reaction pathway due to the lack of electron density and the high activation energy required to break a C-H bond. The ring's chemistry is primarily dominated by reactions at the sulfur atom or by conformational considerations.

Intramolecular Reactions and Rearrangements

The potential for intramolecular reactions in this compound is limited by the structural separation of the reactive centers and the stability of the six-membered ring. Under normal conditions, significant intramolecular reactions or rearrangements are not expected. However, under specific, often forcing conditions or through photochemical activation, rearrangements involving the sulfur and nitrogen atoms could theoretically be induced, though such reactions are not commonly reported for this class of compounds. The most likely intramolecular interaction would be a proton transfer between a protonated amine and the sulfur atom, but this would be a rapid and reversible process with no net structural change. More complex rearrangements would require high-energy intermediates and are not considered characteristic reactions of this molecule.

Table 2: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic Anhydride (B1165640) |

| Acetyl Chloride |

| Benzenesulfonyl chloride |

| Benzoyl Chloride |

| Dichloromethane (DCM) |

| Hydrogen peroxide |

| Hydrochloric acid |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Methyl iodide |

| N-acetyl-N-butylthian-4-amine |

| N-benzoyl-N-butylthian-4-amine |

| N-butyl-N-(thian-4-yl)benzenesulfonamide |

| N-nitroso-N-butylthian-4-amine |

| Nitrous acid |

| Pyridine |

| Sodium hydroxide |

| Sodium nitrite |

| Tetrahydrofuran (THF) |

Reaction Kinetics and Thermodynamic Studies

The kinetic and thermodynamic parameters of chemical reactions are fundamental to understanding their feasibility, rate, and mechanism. For this compound, while specific experimental data is scarce in publicly available literature, the behavior of related amine derivatives provides a strong basis for predicting its reactivity.

Hydrolysis represents a key reaction pathway for many amine derivatives, particularly under aqueous conditions. Kinetic studies on related compounds, such as α-amine ketoximesilanes and quaternary ammonium (B1175870) derivatives, offer insights into the factors governing these reactions.

The hydrolysis of α-amine ketoximesilanes, for instance, has been investigated as a model for catalyst-free curing systems. researchgate.net These reactions typically follow first-order kinetics, with the rate influenced by the steric and electronic nature of the substituents on the amine. researchgate.netmdpi.com The hydrolysis proceeds via nucleophilic attack of water on the silicon atom, facilitated by the amine group. The kinetic rates for a series of α-amine ketoximesilanes were determined using conductivity measurements, revealing the impact of different functional groups on hydrolysis activity. researchgate.netmdpi.com

For example, the reaction rate constants for the hydrolysis of various α-amine ketoximesilanes in an ethanol (B145695)/water system demonstrate these substituent effects. The rates vary based on the steric hindrance and electronic properties of the groups attached to the amine. mdpi.com

Table 1: Reaction Rate Constants for Hydrolysis of Various α-Amine Ketoximesilanes mdpi.com Data collected at 25°C and 40% humidity in an ethanol and water system.

| Compound | Rate Constant (k × 10⁻⁴ s⁻¹) |

| N,N-diethylaminomethyl-methyl-di(methylethylketoxime)silane (DEMOS) | 12.2 |

| n-butylaminomethyl-methyl-di(methylethylketoxime)silane (n-BMOS) | 10.3 |

| Dibutylaminomethyl-methyl-di(methylethylketoxime)silane (DBMOS) | 9.5 |

| Cyclohexylaminomethyl-methyl-di(methylethylketoxime)silane (CMOS) | 8.8 |

| N-(β-aminoethyl)-γ-aminopropyl-methyl-di(methylethylketoxime)silane (AEMOS) | 7.6 |

Similarly, studies on the hydrolysis of labile quaternary ammonium derivatives of tertiary amines have shown that the reaction mechanism can involve the reversible formation of an intermediate, such as a quinone methide, followed by trapping by the solvent. nih.gov The rate of hydrolysis in these systems is often strongly pH-dependent and can be inhibited by the product amine, which is consistent with the presence of a reactive intermediate. nih.gov

Thermodynamic properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°) are crucial for predicting reaction spontaneity and equilibrium. These values can be determined experimentally through calorimetry or calculated using computational methods.

For amines, quantitative structure-property relationship (QSPR) models and other computational chemistry techniques are frequently used to estimate thermodynamic properties. researchgate.netkashanu.ac.ir These models use molecular descriptors, which are numerical values derived from the molecule's 2D or 3D structure, to correlate with experimental thermodynamic data. kashanu.ac.ir Descriptors can include geometric parameters (e.g., volume, surface area) and topological indices that represent molecular size, shape, and branching. kashanu.ac.ir

The van't Hoff equation is another powerful tool used to calculate changes in standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) from the temperature dependence of equilibrium constants, such as the acid dissociation constant (pKa). researchgate.netsci-hub.se This approach has been widely applied to various amines to understand their acid-base chemistry and reactivity. researchgate.netsci-hub.se

Table 2: Standard State Thermodynamic Properties for the Dissociation of Selected Amines at 298.15 K sci-hub.se

| Amine | pKa | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | ΔG° (kJ·mol⁻¹) |

| Monoethanolamine | 9.44 | 46.8 | -22.1 | 53.4 |

| Diethylethanolamine | 9.99 | 36.3 | -68.4 | 56.7 |

| Triethanolamine | 7.73 | 34.3 | -31.3 | 43.6 |

| Triethylamine | 10.67 | 45.1 | -46.0 | 58.8 |

These studies show that structural features, such as the number of hydroxyl groups or the length of alkyl chains, significantly influence the thermodynamic properties of amines. sci-hub.se For this compound, similar computational and experimental approaches could be used to determine its specific thermodynamic profile.

Detailed Reaction Mechanisms

Understanding the step-by-step pathway of a reaction is essential for controlling its outcome and designing new synthetic methods. For amines, common reaction mechanisms involve the formation of tetrahedral or carbocationic intermediates.

Tetrahedral intermediates are key transient species in many nucleophilic addition and nucleophilic acyl substitution reactions involving amines. fiveable.mewikipedia.org When an amine acts as a nucleophile and attacks an electrophilic carbonyl carbon (found in aldehydes, ketones, esters, etc.), the hybridization of the carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). fiveable.mevaia.com

A classic example is the formation of amides from esters. The reaction begins with the nucleophilic addition of the amine to the ester's carbonyl group, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate is typically unstable and collapses by ejecting the alkoxy group (⁻OR), which is a better leaving group than the amino group (⁻NR₂). A final deprotonation step yields the stable amide product. masterorganicchemistry.com

The formation of imines and enamines from aldehydes or ketones and primary or secondary amines, respectively, also proceeds through a tetrahedral intermediate called a carbinolamine. libretexts.org The reaction mechanism involves several key steps:

Nucleophilic attack by the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate.

Proton transfer from the nitrogen to the oxygen to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group by an acid catalyst to turn it into a good leaving group (H₂O). libretexts.org

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine or enamine product. libretexts.org

The stability and fate of the tetrahedral intermediate depend on the reactants and reaction conditions, including the nature of the leaving groups attached to the carbonyl carbon. wikipedia.org

While less common than pathways involving nucleophilic attack by the amine itself, reactions proceeding through carbocationic intermediates are significant in certain contexts. Such pathways can be initiated when an amine is part of a molecule that undergoes a reaction generating a carbocation.

One notable example involves the reaction of primary aliphatic amines with nitrous acid (HNO₂). This reaction generates an unstable diazonium salt, which readily loses nitrogen gas (N₂) to form a carbocation. msu.edu This carbocation can then undergo various reactions, including substitution (with solvent or other nucleophiles) and elimination, often leading to a mixture of products. msu.edumnstate.edu Because these carbocations are prone to rearrangement to form more stable species, the product distribution can be complex. sinica.edu.tw

Another instance where carbocations are relevant is in specialized alkylation reactions. For example, bonding an amino group to a tertiary (3º) alkyl group can be achieved using a reaction where a 3º-carbocation is the electrophilic species. lumenlearning.com Due to the stability of the carbocation, even poorly nucleophilic nitrogen sources like urea (B33335) can be used. The resulting substituted urea is then hydrolyzed to yield the 3º-alkyl amine. lumenlearning.com

These carbocationic pathways highlight the versatility of amine chemistry, extending beyond their typical role as nucleophiles. The structure of this compound, a secondary amine, suggests it would likely undergo N-nitrosation with nitrous acid rather than forming a carbocation directly, but carbocationic pathways could be relevant in other transformations of the molecule or its derivatives. msu.edu

Based on a comprehensive search of available scientific literature and spectral databases, the specific experimental data required to generate an article on the advanced spectroscopic and analytical characterization of this compound is not publicly available. Detailed research findings, including specific peak assignments for FTIR and Raman spectroscopy, as well as precise chemical shifts for 1H and 13C NMR, could not be located for this particular compound.

Furthermore, no publications detailing variable temperature NMR studies to determine the conformational equilibria of this compound were found.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and includes the specified data tables. Generating content without this foundational data would involve speculation and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization of N Butylthian 4 Amine

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for probing the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of N-butylthian-4-amine is primarily dictated by the electronic transitions associated with its constituent functional groups: the aliphatic amine and the thiane (B73995) ring.

n → σ* Transitions: Aliphatic amines, like the butylamine (B146782) moiety in this compound, are characterized by n → σ* transitions involving the non-bonding electrons of the nitrogen atom. These transitions typically occur in the far-UV region, around 200 nm, and are therefore of limited practical use for routine analysis. libretexts.org The sulfur atom in the thiane ring also possesses non-bonding electrons, which can undergo similar n → σ* transitions.

Chromophore Influence: The presence of the sulfur atom within the thiane ring can influence the electronic environment of the amine group. However, as both are saturated, significant shifts in the absorption maximum are not expected. The absorption of light in the UV-Vis region results in the promotion of electrons from a ground state to a higher energy excited state. du.edu.eg For saturated molecules like this compound, the primary transitions are from a non-bonding orbital (n) or a sigma bonding orbital (σ) to a sigma anti-bonding orbital (σ*). du.edu.eglibretexts.org

Derivatization for Enhanced Detection: Due to the lack of a strong chromophore, this compound itself exhibits poor UV-Vis absorption. nih.gov To facilitate its detection and quantification by UV-Vis spectroscopy, derivatization with a chromophoric agent is often necessary. Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with primary amines to form highly colored derivatives that absorb strongly in the visible region, typically around 470 nm. nih.gov This approach significantly enhances the sensitivity of the analysis.

Below is a table summarizing the expected electronic transitions for this compound.

| Functional Group | Transition Type | Expected Wavelength (λmax) | Notes |

| Aliphatic Amine | n → σ | ~200 nm libretexts.org | Weak absorption, of limited analytical value. |

| Thiane (S-atom) | n → σ | Far-UV region | Contributes to the overall UV absorption profile. |

| NBD Derivative | π → π* and n → π* | ~470 nm nih.gov | Strong absorption, used for quantification. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)

LC/ESI-MS/MS is a powerful technique for the analysis of polar and thermally labile compounds like this compound. ddtjournal.com

Ionization: In positive ion mode ESI, this compound is readily protonated at the primary amine group to form the [M+H]⁺ ion. The efficiency of this ionization can be influenced by the mobile phase composition. nih.gov The use of additives like n-butylamine can enhance the ionization efficiency in negative ion mode for certain classes of compounds, though for a primary amine like this compound, positive mode is more conventional. nih.gov

Separation and Detection: Liquid chromatography separates the analyte from the sample matrix before it enters the mass spectrometer. researchgate.net Tandem mass spectrometry (MS/MS) allows for the selection of the precursor ion ([M+H]⁺) and its subsequent fragmentation, which provides structural information and enhances selectivity. ddtjournal.com Derivatization can also be employed to improve chromatographic separation and ionization efficiency. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of this compound by GC-MS is challenging due to its polarity, which can lead to poor peak shape and adsorption in the GC system. researchgate.netnih.gov Derivatization is therefore a crucial step to increase its volatility and thermal stability. sigmaaldrich.com

Derivatization Reagents: Common derivatization strategies for primary amines include acylation and silylation. researchgate.netnih.gov

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine group to form stable, volatile derivatives. nih.goviu.eduthermofisher.com These fluorinated derivatives also enhance sensitivity for electron capture detection (ECD). researchgate.net

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comthermofisher.comchemcoplus.co.jp TBDMS derivatives are known for their increased stability compared to TMS derivatives. sigmaaldrich.comchemcoplus.co.jp

The table below lists common derivatizing agents for the GC-MS analysis of primary amines.

| Derivatization Technique | Reagent | Derivative Formed | Advantages |

| Acylation | Trifluoroacetic anhydride (TFAA) iu.edu | Trifluoroacetyl (TFA) derivative | Improves volatility and chromatographic behavior. iu.edu |

| Acylation | Heptafluorobutyric anhydride (HFBA) nih.gov | Heptafluorobutyryl (HFB) derivative | Stable derivative, enhances sensitivity. nih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) thermofisher.com | Trimethylsilyl (TMS) derivative | Common and effective for increasing volatility. thermofisher.com |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.comchemcoplus.co.jp | tert-butyldimethylsilyl (TBDMS) derivative | Forms stable derivatives with characteristic fragmentation. sigmaaldrich.comchemcoplus.co.jp |

Collision-Induced Dissociation (CID) Analysis for Fragmentation Patterns

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment ions and gain structural information. wikipedia.org When the protonated this compound molecule ([M+H]⁺) is subjected to CID, it breaks apart in a predictable manner.

Fragmentation of Aliphatic Amines: The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the loss of an alkyl radical from the carbon adjacent to the nitrogen. miamioh.edu In the case of this compound, this would involve cleavage of the butyl group or the thiane ring. The loss of the largest alkyl group is typically favored. miamioh.edu

Fragmentation of Cyclic Amines: Cyclic amines often show a strong molecular ion peak and a prominent M-1 peak. miamioh.edu The fragmentation of the thiane ring itself would likely involve ring-opening followed by the loss of small neutral molecules.

Expected Fragmentation Pattern: The CID spectrum of this compound is expected to show characteristic fragments resulting from:

Loss of the butyl group.

Cleavage within the thiane ring.

Loss of ammonia (B1221849) (NH₃) or butene from the butyl chain via rearrangement, though this is less common for aliphatic amines. miamioh.edu

The study of fragmentation patterns of related fused nitrogen-containing ring systems shows that cross-ring cleavages are common. nih.gov Higher-energy collisional dissociation (HCD), a technique related to CID, can provide complementary fragmentation information. thermofisher.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. utah.edulibretexts.org

Structural Conformation: If a suitable single crystal of this compound or a salt thereof can be grown, X-ray diffraction analysis would reveal the conformation of the thiane ring. Saturated six-membered rings like thiane typically adopt a chair conformation. researchgate.net The analysis would also determine the orientation of the N-butyl group relative to the thiane ring (i.e., whether it is in an axial or equatorial position). In related substituted thiane structures, bulky substituents often prefer the equatorial position to minimize steric hindrance.

While a specific crystal structure for this compound was not found in the search results, analysis of related thiane derivatives provides a strong basis for predicting its solid-state conformation. For instance, in 2-(3-nitrophenyl)-1,3-dithiane, the dithiane ring adopts a chair conformation with the substituent in an equatorial position. researchgate.net Similarly, studies on thiane 1-oxides and other derivatives consistently show the preference for a chair conformation. acs.orgacs.org

Computational and Theoretical Studies on N Butylthian 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular systems. mdpi.com Among the most widely used methods are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). wikipedia.orgcecam.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaps.org It is a popular and versatile method in chemistry and materials science. rsc.orgaps.org In a typical DFT study of N-butylthian-4-amine, the primary goal would be to determine the molecule's most stable three-dimensional structure, known as the optimized geometry.

This process involves calculating the total energy of various molecular conformations and finding the one with the minimum energy. Such calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net The results of a geometry optimization would provide precise data on bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Representative Data from a DFT Geometry Optimization This table is illustrative of the type of data that would be generated for this compound. Actual values would require a specific DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Example) |

| Bond Length | C | N | - | 1.47 Å |

| Bond Angle | C | N | H | 110.0° |

| Dihedral Angle | H | C | N | H |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states. cecam.orgpsu.edu It is a primary tool for predicting the electronic absorption spectra (e.g., UV-Visible spectra) of molecules. aps.orgaps.org

For this compound, a TD-DFT calculation would simulate how the molecule absorbs light, leading to the promotion of an electron from an occupied orbital to an unoccupied one. The output of this calculation provides a list of vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs, and their associated oscillator strengths, which relate to the intensity of the absorption peaks. arxiv.org This allows for a direct comparison between a theoretical spectrum and one measured experimentally.

Electronic Structure Analysis

Beyond geometry and spectra, computational methods provide a deep dive into the electronic makeup of a molecule. This includes analyzing the frontier molecular orbitals, charge distribution, and potential for intramolecular charge transfer.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. wuxiapptec.comresearchgate.net

The energy difference between these two orbitals is called the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter for assessing a molecule's kinetic stability and the energy required for its first electronic excitation. nih.gov A small gap generally suggests that a molecule is more reactive and can be excited by lower-energy light. wikipedia.org DFT calculations provide precise energy values for these orbitals. researchgate.net

Table 2: Example of Frontier Orbital Energy Data This table illustrates how HOMO-LUMO energy data for this compound would be presented. Values are hypothetical.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Upon absorption of light, the distribution of electrons within a molecule can change significantly. TD-DFT can be used to analyze this phenomenon, known as intramolecular charge transfer (CT). chemrxiv.org In a molecule like this compound, which contains both an electron-donating amine group and an alkyl framework, it would be possible to determine if excitation leads to a shift of electron density from one part of the molecule to another. mdpi.com This analysis is crucial for understanding the photophysical properties of a molecule and its potential use in electronic materials. chemrxiv.org

To understand a molecule's reactivity and intermolecular interactions, it is useful to assign partial charges to each atom. researchgate.net Two common methods for this are Mulliken population analysis and Natural Population Analysis (NPA). researchgate.netuni-muenchen.de

Mulliken analysis partitions the total electron density among the atoms based on the contributions of their basis functions to the molecular orbitals. uni-muenchen.de While widely used, its results can be sensitive to the choice of basis set. uni-muenchen.de

Natural Population Analysis (NPA) is part of the Natural Bond Orbital (NBO) framework and provides a more chemically intuitive and less basis-set-dependent description of atomic charges and electron distribution in bonds and lone pairs. uni-muenchen.de

These calculated charges reveal the electrostatic landscape of the molecule, highlighting electropositive (electron-deficient) and electronegative (electron-rich) sites, which are key to predicting how the molecule will interact with other chemical species. researchgate.net

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not static; the molecule can exist in various spatial arrangements known as conformations. Conformational analysis is a computational method used to identify the stable conformations of a molecule and to determine their relative energies. For this compound, the thiane (B73995) ring is expected to adopt a chair conformation primarily. The key variables are the positions of the amino group at the C4 position and the N-butyl group on the nitrogen atom, which can be in either axial or equatorial positions.

The relative energies of the possible conformers determine their population at a given temperature. The conformer with the lowest energy is the most abundant.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | N-Butyl Position | Amino Group Orientation | Predicted Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 (Global Minimum) |

| 2 | Equatorial | Axial | > 0.5 |

| 3 | Axial | Equatorial | > 2.0 |

| 4 | Axial | Axial | > 2.5 |

Note: The energy values are illustrative and based on general principles of conformational analysis for substituted cyclohexanes and related heterocycles. Actual values would be determined through specific quantum chemical calculations.

Tautomeric Equilibria and Proton Transfer Studies

Tautomers are structural isomers of a chemical compound that readily interconvert. For this compound, the primary focus of tautomerism would be the amino-imino equilibrium. However, for a simple alkylamine like this, the imino tautomer is generally highly unstable, and the amino form is overwhelmingly dominant. Computational studies can quantify the energy difference between these tautomers, which is expected to be very large, confirming the stability of the amine form. mdpi.comnih.gov

Proton transfer studies, on the other hand, are highly relevant. These computational investigations analyze the mechanism and energetics of transferring a proton to or from the this compound molecule. The nitrogen atom of the amino group has a lone pair of electrons, making it a proton acceptor (a base). Theoretical models can calculate the proton affinity of the molecule, which is a measure of its basicity in the gas phase.

In solution, the proton transfer process is often mediated by solvent molecules. researchgate.net Computational studies can model this by including explicit solvent molecules in the calculation. These studies can reveal the structure of the protonated species and the transition state for the proton transfer reaction. rsc.org For instance, in the presence of a proton donor like a hydronium ion, the amine group of this compound would become protonated to form the corresponding ammonium (B1175870) cation. The study of proton transfer is crucial for understanding the reactivity of this compound in acidic or basic environments. nih.govrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov These simulations are essential for understanding the flexibility and dynamic processes of this compound.

For this compound, an MD simulation would typically be performed with the molecule surrounded by a solvent (like water) to mimic realistic conditions. The simulation could reveal:

Ring Puckering: The dynamics of the thiane ring, including the interconversion between different chair and boat conformations.

Side Chain Flexibility: The rotation and movement of the N-butyl group.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amino group and solvent molecules.

MD simulations are particularly useful for studying how the molecule interacts with other molecules or with a biological target, such as a protein. mdpi.com The trajectory from an MD simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function to understand the solvation shell around the molecule. researchgate.netmdpi.com

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of spectra. nih.gov For this compound, the most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with a high degree of accuracy using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. github.ionih.gov Since the observed chemical shifts are an average over the populated conformers, the computational workflow involves:

Performing a conformational search to identify all low-energy conformers. nih.govsemanticscholar.org

Calculating the NMR shielding constants for each conformer.

Averaging the shielding constants based on the Boltzmann population of each conformer.

These predicted chemical shifts can be compared with experimental data to confirm the structure and assign the peaks in the spectrum. frontiersin.org

Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. nih.gov These frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, N-H stretching, and ring vibrations. libretexts.org The calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted infrared and Raman intensities help in identifying which modes are active in each type of spectroscopy. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | -NH₂ | 3300-3500 |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850-3000 |

| C-N Stretch | Thiane-NH₂ | 1000-1250 |

| Ring Vibrations | Thiane Ring | 600-1200 |

Note: These are typical frequency ranges. The exact values would be obtained from quantum chemical frequency calculations. scirp.org

By comparing the predicted spectra with experimental results, a detailed and validated understanding of the structure and properties of this compound can be achieved.

Derivatization Strategies for Analysis and Targeted Functionalization of N Butylthian 4 Amine

Derivatization for Chromatographic Analysis

Direct analysis of N-butylthian-4-amine by chromatographic methods can be challenging due to its low volatility, potential for peak tailing on certain columns, and lack of a strong chromophore for UV detection or a native fluorophore for fluorescence detection. Pre- or post-column derivatization addresses these limitations by converting the amine into a derivative with superior analytical properties.

Pre-column derivatization is a common strategy to enhance the detectability of amines in High-Performance Liquid Chromatography (HPLC), particularly with UV-Visible or fluorescence detectors. The choice of reagent is dictated by its reactivity with the secondary amine of this compound.

o-Phthalaldehyde (OPA): OPA is a highly popular reagent for the derivatization of primary amines. In the presence of a thiol, such as 2-mercaptoethanol, it rapidly forms highly fluorescent isoindole derivatives. However, OPA does not react with secondary amines like this compound under standard analytical conditions because the reaction mechanism requires two replaceable protons on the nitrogen atom, which a secondary amine lacks . Therefore, OPA is unsuitable for the direct derivatization of this compound.

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): In contrast to OPA, FMOC-Cl is an excellent reagent for both primary and secondary amines. It reacts with the nucleophilic nitrogen of this compound to form a stable, N-substituted carbamate. This derivative possesses the highly conjugated fluorenyl group, which is a strong chromophore and fluorophore. The resulting FMOC-N-butylthian-4-amine derivative exhibits intense UV absorbance (typically ~265 nm) and fluorescence (excitation ~265 nm, emission ~315 nm), enabling sensitive detection in reversed-phase HPLC . The reaction is typically performed in a buffered alkaline medium (e.g., borate (B1201080) buffer, pH 9) to ensure the amine is in its deprotonated, reactive state.

4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F): NBD-F is a highly effective fluorogenic labeling agent for both primary and secondary amines. The derivatization proceeds via a nucleophilic aromatic substitution reaction, where the amine group of this compound displaces the fluorine atom on the NBD moiety. The resulting NBD-amine adduct is intensely fluorescent (excitation ~470 nm, emission ~530 nm) and can be detected with exceptional sensitivity . The reaction is typically carried out under mild heating (e.g., 50-60°C) in an alkaline buffer to achieve complete derivatization.

The following table summarizes the suitability and properties of these common HPLC derivatization reagents for this compound.

| Reagent | Abbreviation | Reactivity with this compound | Derivative Type | Detection Principle | Typical Detection Wavelengths (Ex/Em) |

|---|---|---|---|---|---|

| o-Phthalaldehyde | OPA | No reaction under standard conditions | N/A | N/A | N/A |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | High | Carbamate | UV Absorbance & Fluorescence | ~265 nm / ~315 nm |

| 4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole | NBD-F | High | Nitrobenzoxadiazole Amine | Fluorescence | ~470 nm / ~530 nm |

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), analytes must be thermally stable and sufficiently volatile. This compound contains an active hydrogen on its secondary amine, which can lead to poor peak shape and thermal degradation in the hot GC injector. Silylation is a derivatization technique that replaces this active hydrogen with a sterically hindered silyl (B83357) group, improving its chromatographic behavior.

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): MTBSTFA is a powerful silylation reagent that is highly effective for derivatizing secondary amines. It reacts with this compound to form the corresponding N-tert-butyldimethylsilyl (TBDMS) derivative. This reaction significantly increases the compound's volatility and thermal stability while decreasing its polarity . The TBDMS derivative is well-suited for GC analysis, typically producing sharp, symmetrical peaks.

In GC-MS analysis, the TBDMS derivative of this compound provides a characteristic and informative mass spectrum. Electron ionization (EI) of the derivative often results in a prominent fragment ion corresponding to the loss of a tert-butyl group ([M-57]⁺), which serves as a diagnostic ion for identification and quantification in selected ion monitoring (SIM) mode.

| Property | Parent Compound (this compound) | TBDMS Derivative | Analytical Advantage of Derivatization |

|---|---|---|---|

| Volatility | Low | High | Enables elution from GC column at lower temperatures. |

| Thermal Stability | Moderate | High | Prevents degradation in the hot injector and column. |

| Polarity | High | Low | Reduces peak tailing and improves peak shape. |

| Key MS Fragment | Complex fragmentation | [M-57]⁺ (loss of C₄H₉) | Provides a stable, high-mass diagnostic ion for selective detection. |

For liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), derivatization can be employed not only to improve chromatographic separation but also to dramatically enhance ionization efficiency and thus sensitivity.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Dansyl chloride is a classic derivatization reagent that reacts readily with the secondary amine of this compound to form a stable dansyl-sulfonamide derivative. This derivatization offers two major advantages for ESI-MS analysis in positive ion mode :

Enhanced Ionization: The dansyl moiety contains a basic dimethylamino group, which is easily protonated. This creates a derivative that is pre-disposed to form a stable [M+H]⁺ ion, significantly boosting the signal intensity and lowering detection limits compared to the underivatized amine.

Predictable Fragmentation: In tandem MS (MS/MS) experiments, the dansyl derivative exhibits characteristic fragmentation patterns. Collision-induced dissociation (CID) typically produces a prominent product ion at m/z 171, corresponding to the dimethylaminonaphthalene fragment. This predictable fragmentation is ideal for developing highly selective and sensitive quantitative assays using Multiple Reaction Monitoring (MRM).

Achieving a complete and reproducible derivatization reaction is paramount for accurate quantitative analysis. The optimization of reaction conditions is essential to maximize the yield of the desired derivative while minimizing side-product formation and reagent degradation. Key parameters for the derivatization of this compound include:

pH and Buffer: The reactivity of the secondary amine is pH-dependent. A basic environment (typically pH 8-11) is required to ensure the amine is in its free, nucleophilic form. However, excessively high pH can cause hydrolysis of reagents like FMOC-Cl and Dansyl Chloride. The use of a non-nucleophilic buffer, such as borate or carbonate, is critical to maintain a stable pH without interfering with the reaction.

Reagent-to-Analyte Molar Ratio: A significant molar excess of the derivatizing reagent is typically used to drive the reaction to completion according to Le Châtelier's principle. Optimal ratios may range from 10:1 to over 100:1, depending on the reagent and analyte concentration. This must be balanced against the potential for excess reagent to interfere with the chromatographic analysis or cause ion suppression in MS .

Reaction Temperature and Time: These parameters are interdependent. For many reagents (e.g., NBD-F, MTBSTFA), moderate heating (40-70°C) accelerates the reaction, reducing the required time from hours to minutes. However, excessive heat can degrade both the reagent and the newly formed product. Optimization involves finding the lowest temperature and shortest time that provide a maximum, stable yield.

Solvent: The choice of solvent is crucial for solubilizing all reactants and facilitating the reaction. For aqueous-based derivatizations (e.g., with FMOC-Cl), a water-miscible organic co-solvent like acetonitrile (B52724) may be added to improve reagent solubility. For silylation reactions, anhydrous aprotic solvents (e.g., pyridine (B92270), acetonitrile) are required to prevent hydrolysis of the silylating reagent.

| Parameter | Objective | Typical Range for Secondary Amines | Potential Issues if Not Optimized |

|---|---|---|---|

| pH | Ensure amine is deprotonated and nucleophilic | 8.0 - 11.0 | Low yield (amine protonated); Reagent hydrolysis (pH too high) |

| Reagent Molar Excess | Drive reaction to completion | 10x - 100x | Incomplete reaction (too low); Chromatographic interference (too high) |

| Temperature | Increase reaction rate | Room Temp. - 70°C | Slow/incomplete reaction (too low); Degradation of product/reagent (too high) |

| Time | Allow reaction to reach completion | 10 min - 24 h | Incomplete reaction (too short); Side-product formation (too long) |

Derivatization for Introducing Specific Chemical Functionalities

Beyond analytical purposes, the secondary amine of this compound serves as a reactive handle for synthetic modifications. This allows for the incorporation of the thiane (B73995) scaffold into larger molecules or materials by introducing new functional groups.

Amide Bond Formation for Bioconjugation: The amine can be readily acylated by reacting it with an activated carboxylic acid, such as an acyl chloride or anhydride (B1165640). This strategy is commonly used to install "clickable" functional groups. For instance, reacting this compound with 4-pentynoyl chloride introduces a terminal alkyne. This alkyne-functionalized thiane can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling its covalent attachment to azide-modified biomolecules, polymers, or surfaces.

Michael Addition for Chain Extension: As a nucleophile, the secondary amine of this compound can undergo a conjugate (Michael) addition to α,β-unsaturated carbonyl compounds. For example, reaction with an acrylate (B77674) ester like methyl acrylate results in the formation of a β-amino ester. This reaction appends a new carbon chain containing an ester functionality, which can be subsequently hydrolyzed to a carboxylic acid or used in further synthetic transformations. This provides a straightforward method for extending the molecular framework and introducing new reactive sites.

N Butylthian 4 Amine and Amine Based Catalysis

General Role of Tertiary Amines as Catalysts in Organic Reactions

Tertiary amines are a cornerstone of organic synthesis, primarily utilized as catalysts due to their nucleophilic nature and the availability of a lone pair of electrons on the nitrogen atom. fiveable.me This allows them to participate in a wide array of reactions, including alkylations and acylations. fiveable.me Their catalytic function often involves the formation of intermediates that are more susceptible to reaction. For instance, in polyurethane formation, tertiary amines activate the isocyanate group, making it more reactive toward nucleophiles like alcohols or water. topicsonchemeng.org.mypoliuretanos.com.br

The basicity of the tertiary amine is a crucial factor influencing its catalytic activity; generally, higher basicity correlates with higher activity. gvchem.com However, the steric hindrance around the nitrogen atom also plays a significant role, with less hindered amines often exhibiting greater catalytic efficacy. gvchem.com Tertiary amines are employed in various catalytic systems, including in the synthesis of polyurethanes, where they are essential for controlling reaction rates and final polymer properties. poliuretanos.com.brekb.eg They can also be used in combination with other catalysts, such as organometallic compounds, to achieve a synergistic effect. topicsonchemeng.org.mygvchem.com

Catalytic Activity in Polymerization Processes

In the realm of polymerization, tertiary amines are indispensable, particularly in the production of polyurethanes. topicsonchemeng.org.myekb.eg They are instrumental in catalyzing the two primary reactions that lead to the formation of polyurethane foam: the gelling reaction and the blowing reaction. ekb.egvestachem.com The balance between these two reactions is critical for the final properties of the foam, and the choice of amine catalyst is a key factor in controlling this balance. ekb.eg

The gelling reaction involves the reaction of an isocyanate with a polyol, leading to the formation of the urethane (B1682113) backbone and the growth of the polymer chain. ekb.eg Tertiary amines catalyze this reaction by activating the isocyanate group, facilitating its reaction with the hydroxyl groups of the polyol. poliuretanos.com.br This leads to an increase in the viscosity of the reaction mixture and the formation of a cross-linked polymer network. gvchem.comekb.eg

Certain tertiary amines, often referred to as gelling catalysts, are particularly effective at promoting this reaction. poliuretanos.com.brbdmaee.net These are typically non-sterically hindered amines that allow for easy access of the isocyanate to the catalytic nitrogen atom. poliuretanos.com.br The result is a faster build-up of the polymer network, which is crucial for the structural integrity of the final product. gvchem.com

The blowing reaction, which is the reaction between an isocyanate and water, produces carbon dioxide gas. topicsonchemeng.org.myvestachem.com This gas acts as a blowing agent, causing the polymer matrix to expand and form a foam structure. topicsonchemeng.org.mygvchem.com Tertiary amines are highly effective catalysts for this reaction, often more so than for the gelling reaction. ekb.egresearchgate.net

Blowing catalysts are typically non-sterically hindered tertiary amines, often containing ethylene (B1197577) groups between two active centers (nitrogen or oxygen), which can chelate water and increase its reactivity. poliuretanos.com.br The efficiency of the blowing reaction influences the density and cell structure of the foam. ekb.eg A well-controlled blowing reaction is essential for producing foams with desired properties, such as good insulation and mechanical strength. ekb.eg

Structure-Activity Relationships in Amine Catalysis

The catalytic performance of a tertiary amine is intrinsically linked to its molecular structure. Key factors that determine its activity include:

Basicity: A higher basicity, resulting from electron-donating groups attached to the nitrogen atom, generally leads to higher catalytic activity. gvchem.com

Steric Hindrance: The size of the substituent groups on the nitrogen atom affects its accessibility. Less steric hindrance allows for a more efficient interaction with the reactants, enhancing catalytic activity. gvchem.com

Presence of Other Functional Groups: The presence of other functional groups in the amine molecule, such as hydroxyl groups, can allow the catalyst to be incorporated into the polymer backbone, creating what are known as reactive catalysts. poliuretanos.com.br

The interplay of these factors allows for the fine-tuning of the catalyst to suit specific applications. For example, a catalyst with high steric hindrance might be chosen to selectively promote the blowing reaction over the gelling reaction.

Below is a table illustrating the relationship between the structure of some common tertiary amine catalysts and their primary catalytic function in polyurethane foam production.

| Catalyst Type | Chemical Characteristics | Primary Effect |

| Blowing Catalysts | Typically aliphatic or cycloaliphatic tertiary amines with high activity towards the water-isocyanate reaction. | Primarily accelerates the water-isocyanate reaction, leading to increased CO2 generation and foam rise. bdmaee.net |